PROLI NONOate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

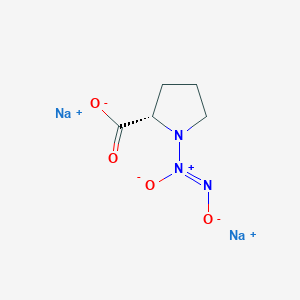

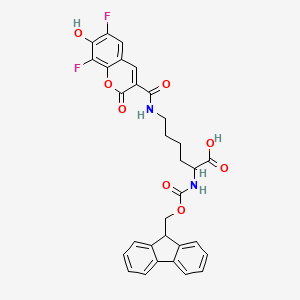

PROLI NONOate, also known as Disodium 1-[(2-carboxylato)pyrrolidin-1-yl]diazen-1-ium-1,2-diolate, is a nitric oxide donor compound. It is part of the diazeniumdiolate family, which are known for their ability to release nitric oxide under physiological conditions. Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: PROLI NONOate is synthesized by reacting proline with nitric oxide under basic conditions. The reaction typically involves the use of sodium hydroxide as a base to facilitate the formation of the diazeniumdiolate structure. The reaction is carried out under anaerobic conditions to prevent the oxidation of nitric oxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: PROLI NONOate primarily undergoes decomposition reactions to release nitric oxide. This process is pH-dependent and follows first-order kinetics. At physiological pH (7.4), the compound has a half-life of approximately 1.8 seconds at 37°C .

Common Reagents and Conditions: The decomposition of this compound is facilitated by aqueous buffers, particularly those maintaining a neutral to slightly basic pH. Sodium hydroxide is commonly used to prepare stock solutions of the compound for experimental purposes .

Major Products Formed: The primary product of this compound decomposition is nitric oxide. This release of nitric oxide is highly controlled and predictable, making this compound a valuable tool in research and therapeutic applications .

Aplicaciones Científicas De Investigación

PROLI NONOate has a wide range of applications in scientific research due to its ability to release nitric oxide in a controlled manner. Some of the key applications include:

Chemistry: Used as a reagent to study nitric oxide-related chemical reactions and mechanisms.

Biology: Employed in experiments to investigate the role of nitric oxide in cellular signaling, gene expression, and apoptosis.

Medicine: Explored for its potential therapeutic effects in conditions such as hypertension, cardiovascular diseases, and neurodegenerative disorders.

Industry: Utilized in the development of nitric oxide-releasing materials for antimicrobial and anti-biofilm applications .

Mecanismo De Acción

The mechanism of action of PROLI NONOate involves the release of nitric oxide, which then interacts with various molecular targets and pathways. Nitric oxide can activate guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling molecule mediates various physiological effects, including vasodilation and inhibition of platelet aggregation. Nitric oxide can also react with superoxide to form peroxynitrite, which has antimicrobial and cytotoxic properties .

Comparación Con Compuestos Similares

- DETA NONOate

- DEA NONOate

- MAHMA NONOate

Each of these compounds has unique properties in terms of nitric oxide release kinetics and stability, allowing researchers to choose the most appropriate compound for their specific experimental needs.

Propiedades

Fórmula molecular |

C5H7N3Na2O4 |

|---|---|

Peso molecular |

219.11 g/mol |

Nombre IUPAC |

disodium;(2S)-1-[(Z)-oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C5H9N3O4.2Na/c9-5(10)4-2-1-3-7(4)8(12)6-11;;/h4,11H,1-3H2,(H,9,10);;/q;2*+1/p-2/b8-6-;;/t4-;;/m0../s1 |

Clave InChI |

BWIOFDWWAQUTIZ-SUPBRFLVSA-L |

SMILES isomérico |

C1C[C@H](N(C1)/[N+](=N/[O-])/[O-])C(=O)[O-].[Na+].[Na+] |

SMILES canónico |

C1CC(N(C1)[N+](=N[O-])[O-])C(=O)[O-].[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S, 3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride](/img/structure/B13706771.png)

![3-[7-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13706827.png)

![Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate](/img/structure/B13706865.png)